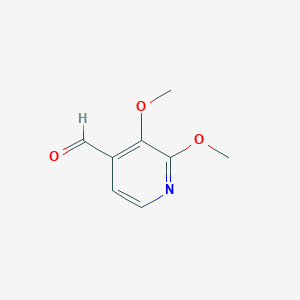

2,3-Dimethoxyisonicotinaldehyde

Vue d'ensemble

Description

2,3-Dimethoxyisonicotinaldehyde is a chemical compound with the CAS Number: 944900-64-5 . It has a molecular weight of 167.16 and its IUPAC name is this compound . It is a solid at room temperature .

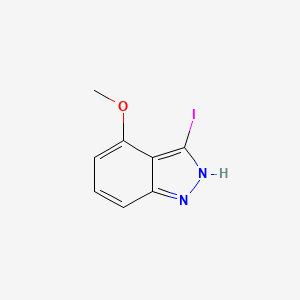

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c1-11-7-6 (5-10)3-4-9-8 (7)12-2/h3-5H,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Catalytic Applications and Reaction Mechanisms

- The study by Morimoto et al. (2012) explores the acceleration of oxidation reactions by scandium triflate, potentially indicating a role for 2,3-Dimethoxyisonicotinaldehyde in similar catalytic processes if its structural analogs are considered. Such findings could suggest applications in synthetic chemistry where specific oxidation states are required for compound synthesis (Morimoto et al., 2012).

Material Science and Optical Properties

- The optical properties and structural characterization of dimethoxy benzaldehyde derivatives have been studied, indicating potential applications in materials science, especially in the development of new materials with specific optical characteristics. For example, the synthesis and optical studies of metal complexes with 3,4-dimethoxy benzaldehyde derivatives suggest applications in developing materials with unique optical absorption properties (Mekkey et al., 2020).

Synthetic Chemistry

- The streamlined synthesis of 3,4-dimethoxy-o-toluic acid from a dimethoxybenzaldehyde precursor demonstrates the utility of such compounds in synthetic chemistry pathways, suggesting potential roles for this compound in similar synthetic applications (Connolly et al., 2004).

Environmental Applications

- Research on the aerobic oxidation of formaldehyde mediated by polyoxometalates under mild conditions could indicate potential environmental applications of related compounds, such as this compound, in pollutant degradation or in the synthesis of environmentally friendly chemicals (Kholdeeva et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2,3-dimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-6(5-10)3-4-9-8(7)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEURAZVUPCYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944900-64-5 | |

| Record name | 2,3-Dimethoxy-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)